molecular formula C25H28O4 B1203130 Hispaglabridin A CAS No. 68978-03-0

Hispaglabridin A

Cat. No. B1203130
CAS RN: 68978-03-0
M. Wt: 392.5 g/mol
InChI Key: HZHXMXSXYQCAIG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hispaglabridin A is a member of the class of hydroxyisoflavans that is (R)-isoflavan substituted by hydroxy groups at positions 2' and 4' , a 3-methylbut-2-en-1-yl group at position 3' and a 2,2-dimethyl-2H-pyran group across positions 7 and 8 respectively. It has a role as a plant metabolite. It derives from a hydride of a (R)-isoflavan.

Scientific Research Applications

Mitochondrial Protection against Oxidative Stresses

Hispaglabridin A, isolated from Glycyrrhiza glabra, was studied for its ability to protect liver mitochondria against oxidative stresses. This research highlights its potential role in safeguarding mitochondrial functions, indicating its possible application in conditions related to oxidative stress and liver health (Haraguchi et al., 2000).

Anti-Oxidant Properties in Cancer Chemoprevention

Research into the anti-oxidant constituents of the roots and stolons of licorice (Glycyrrhiza glabra) identified Hispaglabridin A as one of the compounds. The study investigated its efficacy as an anti-oxidant agent, suggesting its potential use in cancer chemoprevention due to its potent anti-oxidant properties (Chin et al., 2007).

properties

CAS RN

68978-03-0

Product Name

Hispaglabridin A

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C25H28O4/c1-15(2)5-7-19-21(26)9-8-18(23(19)27)17-13-16-6-10-22-20(24(16)28-14-17)11-12-25(3,4)29-22/h5-6,8-12,17,26-27H,7,13-14H2,1-4H3/t17-/m0/s1

InChI Key

HZHXMXSXYQCAIG-KRWDZBQOSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C

SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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